REACTION_CXSMILES
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C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH2:13][CH2:14][CH2:15][O:16][CH3:17])[CH:5]=1.[OH-].[Na+]>CO>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:18])=[O:2])=[CH:5][C:6]=1[O:12][CH2:13][CH2:14][CH2:15][O:16][CH3:17] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After completion, the solvent is removed under reduced pressure
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Type
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ADDITION
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Details
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the residue is diluted with water (200 mL)
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Type
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EXTRACTION
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Details
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extracted twice with AcOEt (250 mL)
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Type
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ADDITION
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Details
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The aqueous layer is acidified by addition of aqueous HCl (2N, 470 mL)
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Type
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EXTRACTION
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Details
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extracted 3 times with AcOEt (1 L)
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Type
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WASH
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Details
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The combined organic extracts are washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
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Details
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The crude material is purified by crystallization in AcOEt
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Name
|
|
Type
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product
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Smiles
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COC1=C(C=C(C(=O)O)C=C1)OCCCOC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |